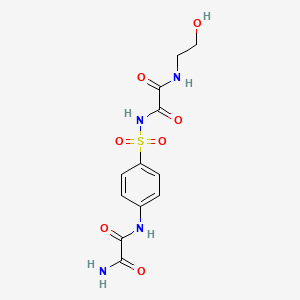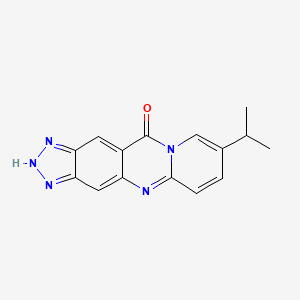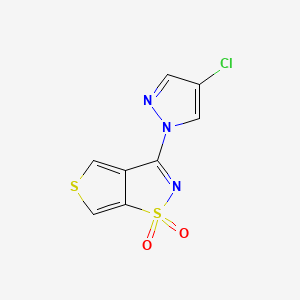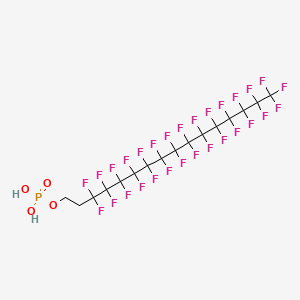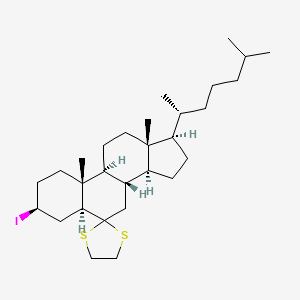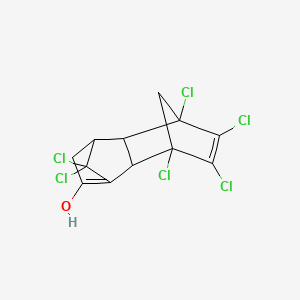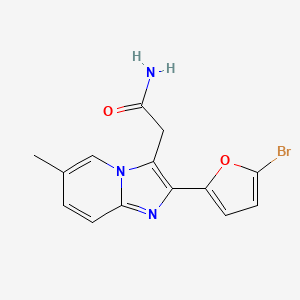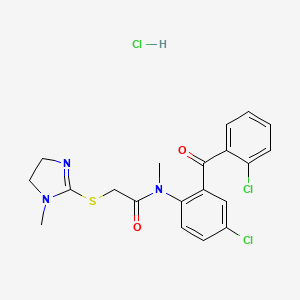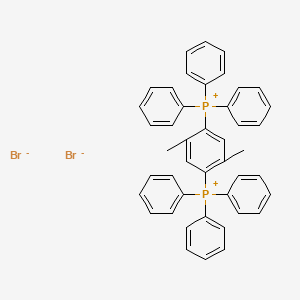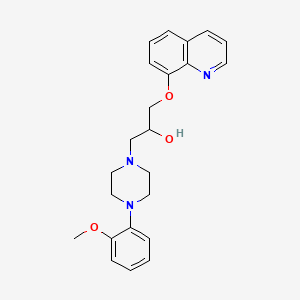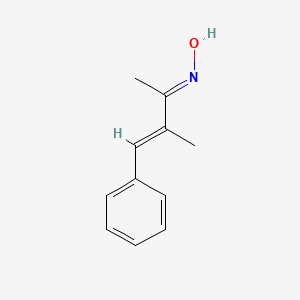
3-Buten-2-one, 3-methyl-4-phenyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 3-methyl-4-phenyl-, oxime is a chemical compound with the molecular formula C11H12O. It is also known by other names such as α-Methylbenzylideneacetone and 3-methyl-4-phenyl-3-buten-2-one . This compound is characterized by its distinct structure, which includes a butenone backbone with methyl and phenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Buten-2-one, 3-methyl-4-phenyl-, oxime can be synthesized through the condensation of benzaldehyde and methyl ethyl ketone in the presence of a dehydrating agent such as dry hydrogen chloride gas at low temperatures . This reaction results in the formation of the desired compound as a yellow crystalline solid.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 3-methyl-4-phenyl-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Buten-2-one, 3-methyl-4-phenyl-, oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a substrate in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 3-methyl-4-phenyl-, oxime involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl styryl ketone: Similar to benzalacetone but with a methyl group attached to the styryl moiety.
4-Phenyl-3-buten-2-one: Another related compound with a similar backbone but different substituents.
Uniqueness
3-Buten-2-one, 3-methyl-4-phenyl-, oxime is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and research.
Propriétés
Numéro CAS |
5460-65-1 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(NE)-N-[(E)-3-methyl-4-phenylbut-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H13NO/c1-9(10(2)12-13)8-11-6-4-3-5-7-11/h3-8,13H,1-2H3/b9-8+,12-10+ |
Clé InChI |
RPCAQDVUXPFSNA-CDKJVOIVSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C(=N/O)/C |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


